molecular formula C13H19BrN2O3 B8402276 Tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate

Tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate

Cat. No. B8402276
M. Wt: 331.21 g/mol
InChI Key: HKIRYHRRXHAQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C13H19BrN2O3 and its molecular weight is 331.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate

Molecular Formula

C13H19BrN2O3

Molecular Weight

331.21 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate

InChI

InChI=1S/C13H19BrN2O3/c1-12(2,3)19-10(17)13(4,5)8-18-11-15-6-9(14)7-16-11/h6-7H,8H2,1-5H3

InChI Key

HKIRYHRRXHAQFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (10 mL) were dissolved 5-bromo-2-chloropyridine (1000 mg) and tert-butyl 3-hydroxy-2,2-dimethylpropanoate (991 mg), and 60% sodium hydride (248 mg) was added to the solution under ice-cooling. The reaction mixture was stirred at room temperature for 6 hours, at 50° C. for 1 hour and 45 minutes, and then, at room temperature overnight. Water was added to the reaction mixture under ice-cooling, and the mixture was extracted with ether. The organic layer was separated, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0 to 95:5) to obtain tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate (1.048 g).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step Two
Quantity
991 mg
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

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